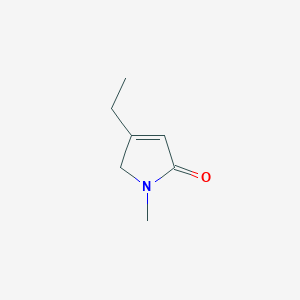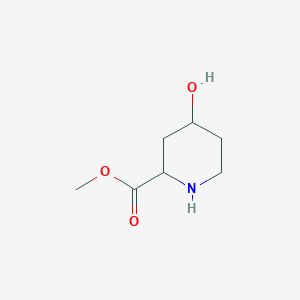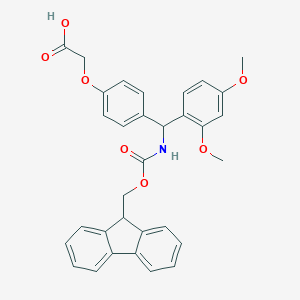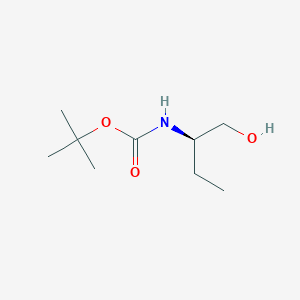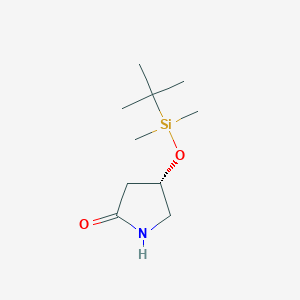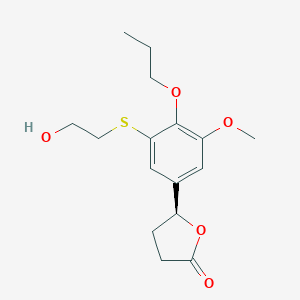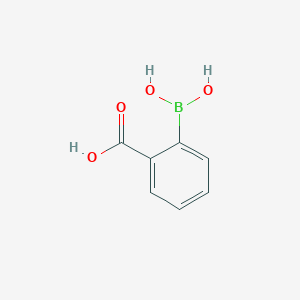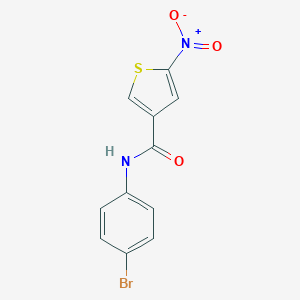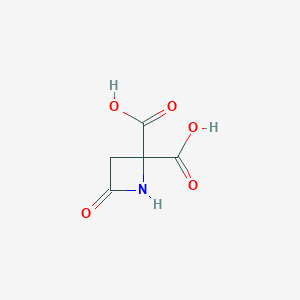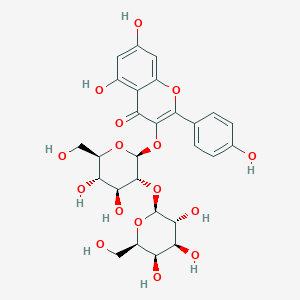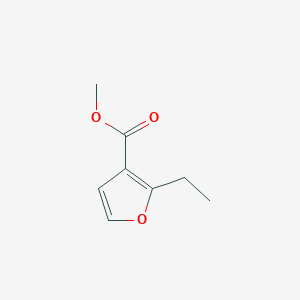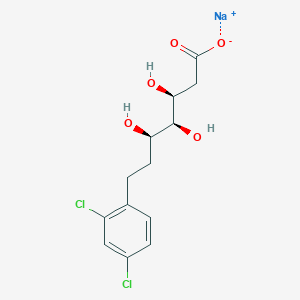
2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid (TDDCHA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. TDDCHA is a derivative of the antibiotic erythromycin, and its unique chemical structure has been found to have a variety of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid is not fully understood, but it is believed to involve the inhibition of bacterial protein synthesis. This compound appears to bind to the ribosome, the cellular machinery responsible for protein synthesis, and prevent the proper assembly of new proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of interesting biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including some strains that are resistant to other antibiotics. This compound has also been found to have anti-inflammatory properties and to be a potent inhibitor of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This compound is also relatively stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound is a complex molecule, and its synthesis can be challenging. It can also be expensive to produce, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for research on 2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid. Some possible areas of investigation include:
1. Further studies on the mechanism of action of this compound, including its interactions with the ribosome and other cellular components.
2. Exploration of the potential use of this compound as a therapeutic agent for bacterial infections and other diseases.
3. Investigation of the effects of this compound on gene expression and protein synthesis in various cell types.
4. Development of new synthetic methods for this compound that are more efficient and cost-effective.
5. Exploration of the potential use of this compound as a tool for studying the structure and function of the ribosome and other cellular components.
Conclusion
In conclusion, this compound is a synthetic compound that has a variety of interesting applications in scientific research. Its unique chemical structure and effects on cellular processes make it a valuable tool for investigating a wide range of biological phenomena. While there are some limitations to its use, this compound has many potential future directions for research that could lead to new discoveries and applications in the field of biotechnology.
Métodos De Síntesis
2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid is synthesized through a multi-step process that involves the reaction of erythromycin with various reagents and solvents. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2,6,7-Trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid has been used in a wide range of scientific research applications, including studies on antibiotic resistance, protein synthesis, and gene expression. It has been found to inhibit the growth of certain bacteria and to have a variety of other interesting effects on cellular processes.
Propiedades
Número CAS |
141267-47-2 |
|---|---|
Fórmula molecular |
C13H15Cl2NaO5 |
Peso molecular |
345.15 g/mol |
Nombre IUPAC |
sodium;(3S,4S,5R)-7-(2,4-dichlorophenyl)-3,4,5-trihydroxyheptanoate |
InChI |
InChI=1S/C13H16Cl2O5.Na/c14-8-3-1-7(9(15)5-8)2-4-10(16)13(20)11(17)6-12(18)19;/h1,3,5,10-11,13,16-17,20H,2,4,6H2,(H,18,19);/q;+1/p-1/t10-,11+,13+;/m1./s1 |
Clave InChI |
WJTBMLZWEDIMFJ-CHZGQIEOSA-M |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)CC[C@H]([C@@H]([C@H](CC(=O)[O-])O)O)O.[Na+] |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CC(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)CCC(C(C(CC(=O)[O-])O)O)O.[Na+] |
Otros números CAS |
141267-47-2 |
Sinónimos |
2,6,7-trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid 2,6,7-trideoxy-7-C-(2,4-dichlorophenyl)heptonic acid, monosodium salt TDDCPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



